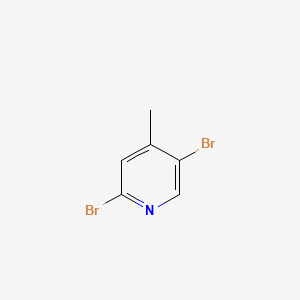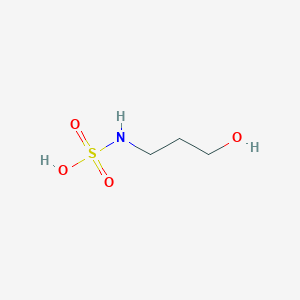
2,5-Dibromo-4-méthylpyridine
Vue d'ensemble
Description
2,5-Dibromo-4-methylpyridine (DBMP) is an organic compound belonging to the family of pyridine derivatives. It is an aromatic heterocyclic compound with a five-membered nitrogen-containing ring. DBMP is a colorless solid with a melting point of 116-117°C and is soluble in water and ethanol. It has a strong odor and is used in a variety of industrial applications.
Applications De Recherche Scientifique
Réactif biochimique
“2,5-Dibromo-4-méthylpyridine” est un réactif biochimique . Il peut être utilisé comme matériau biologique ou composé organique pour la recherche liée aux sciences de la vie . Cela en fait un outil précieux dans le domaine de la biochimie, où il peut être utilisé pour étudier divers processus et phénomènes biologiques.
Synthèse de nouveaux dérivés à base de pyridine
Le composé a été utilisé dans la synthèse efficace de nouveaux dérivés à base de pyridine . Plus précisément, il a été utilisé dans des réactions de couplage croisé de Suzuki catalysées au palladium avec plusieurs acides arylboroniques pour produire ces nouveaux dérivés . Cette application est particulièrement utile dans le domaine de la chimie médicinale, où ces dérivés pourraient potentiellement être utilisés pour développer de nouveaux médicaments et thérapies.
Investigations de mécanique quantique
Les dérivés de pyridine synthétisés ont été soumis à des investigations de mécanique quantique . Ces études, qui ont été réalisées à l'aide de la théorie de la fonctionnelle de la densité (DFT), ont permis de décrire les voies de réaction possibles et d'identifier les candidats potentiels comme dopants chiraux pour les cristaux liquides .
Activités biologiques
Les dérivés de pyridine synthétisés à partir de “this compound” ont été testés pour diverses activités biologiques . Par exemple, leurs activités antithrombotiques, d'inhibition de la formation de biofilms et hémolytiques ont été étudiées . Cela pourrait potentiellement conduire au développement de nouveaux traitements pour diverses conditions médicales.
Recherche en science des matériaux
En tant qu'hétérocycle halogéné , “this compound” peut être utilisé dans la recherche en science des matériaux. Les hétérocycles halogénés sont souvent utilisés dans la synthèse de colorants, de pigments et de polymères, ce qui rend ce composé potentiellement utile dans le développement de nouveaux matériaux.
Mécanisme D'action
Safety and Hazards
“2,5-Dibromo-4-methylpyridine” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment, such as dust masks type N95 (US), eyeshields, and gloves, is recommended .
Analyse Biochimique
Biochemical Properties
2,5-Dibromo-4-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between 2,5-Dibromo-4-methylpyridine and biomolecules are primarily driven by its bromine atoms, which can form halogen bonds with amino acid residues in proteins .
Cellular Effects
The effects of 2,5-Dibromo-4-methylpyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,5-Dibromo-4-methylpyridine can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling by interacting with receptors and enzymes involved in signal transduction .
Molecular Mechanism
At the molecular level, 2,5-Dibromo-4-methylpyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in biochemical pathways and cellular processes. Additionally, 2,5-Dibromo-4-methylpyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dibromo-4-methylpyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dibromo-4-methylpyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 2,5-Dibromo-4-methylpyridine can result in sustained changes in cellular processes, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2,5-Dibromo-4-methylpyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal physiological functions. These threshold effects highlight the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
2,5-Dibromo-4-methylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of 2,5-Dibromo-4-methylpyridine on cellular processes and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2,5-Dibromo-4-methylpyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 2,5-Dibromo-4-methylpyridine can affect its biological activity and its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 2,5-Dibromo-4-methylpyridine is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its effects on cellular processes .
Propriétés
IUPAC Name |
2,5-dibromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJLJUAHQHXDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370308 | |
| Record name | 2,5-Dibromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3430-26-0 | |
| Record name | 2,5-Dibromo-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














